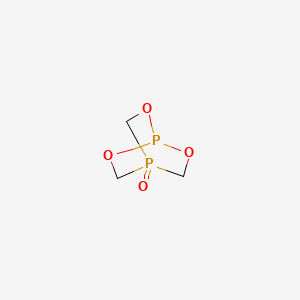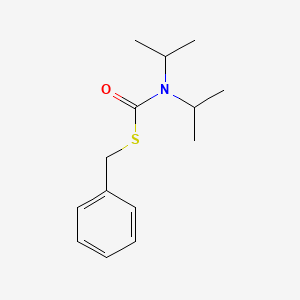
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- is an organic compound with a complex structure It is a derivative of benzamide, characterized by the presence of an amino group, two methyl groups, and a piperidinoethyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2,6-dimethylbenzamide, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is then alkylated with 2-chloroethylpiperidine under basic conditions to introduce the piperidinoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Reduction: The compound can be reduced to remove the piperidinoethyl group, yielding simpler derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like sodium hydroxide are common.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of simpler benzamide derivatives.
Substitution: Formation of acylated or alkylated products.
科学的研究の応用
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidinoethyl group can enhance its lipophilicity, facilitating its passage through cell membranes. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzamide: The simplest derivative, lacking the amino and piperidinoethyl groups.
4-Amino-N,N-dimethylbenzamide: Similar structure but without the piperidinoethyl group.
N-(4-Aminophenyl)benzamide: Contains an amino group but lacks the methyl and piperidinoethyl groups.
Uniqueness
Benzamide, 4-amino-2,6-dimethyl-N-(2-piperidinoethyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidinoethyl group enhances its lipophilicity and potential interactions with biological targets, distinguishing it from simpler benzamide derivatives.
特性
CAS番号 |
39728-51-3 |
|---|---|
分子式 |
C16H25N3O |
分子量 |
275.39 g/mol |
IUPAC名 |
4-amino-2,6-dimethyl-N-(2-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C16H25N3O/c1-12-10-14(17)11-13(2)15(12)16(20)18-6-9-19-7-4-3-5-8-19/h10-11H,3-9,17H2,1-2H3,(H,18,20) |
InChIキー |
WSNJPXVOXKDZNH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)NCCN2CCCCC2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


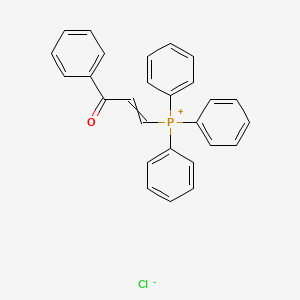
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)

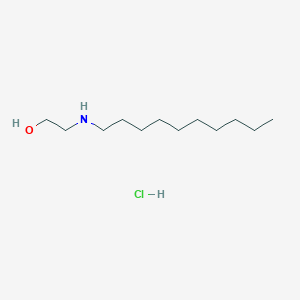
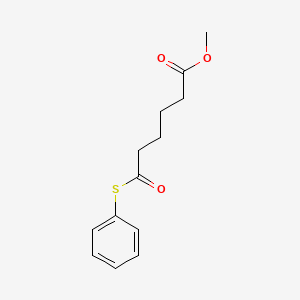

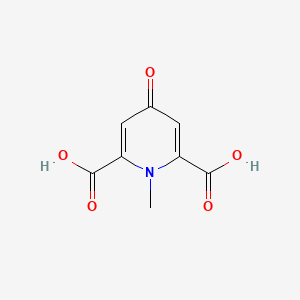
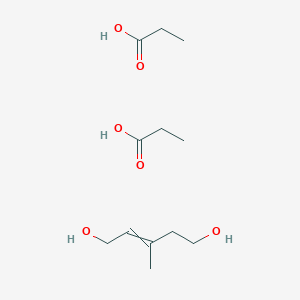
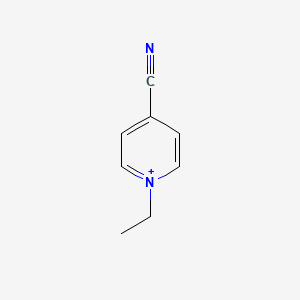
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
